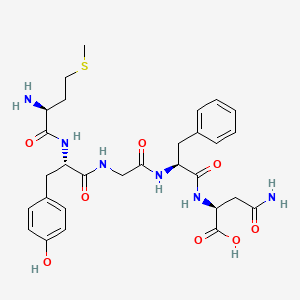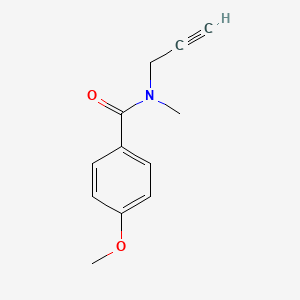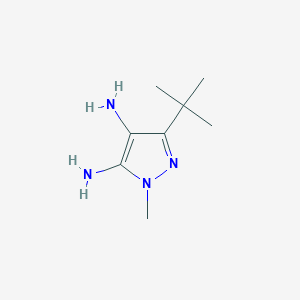![molecular formula C18H28ClN3O3 B12567198 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine CAS No. 192510-78-4](/img/structure/B12567198.png)
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is an organic compound that features a morpholine ring substituted with a 2,5-dibutoxy-4-[(E)-chlorodiazenyl]phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of a suitable aniline derivative with nitrous acid to form a diazonium salt, which is then coupled with a chlorinated aromatic compound to form the chlorodiazenyl intermediate.
Introduction of the dibutoxy groups: The chlorodiazenyl intermediate is then subjected to alkylation reactions with butyl bromide in the presence of a base to introduce the dibutoxy groups.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate with diethanolamine under acidic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodiazenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
Scientific Research Applications
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
4-{2,5-Dibutoxy-4-nitrophenyl}morpholine: Similar structure but with a nitro group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-aminophenyl}morpholine: Similar structure but with an amino group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-hydroxyphenyl}morpholine: Similar structure but with a hydroxyl group instead of a chlorodiazenyl group.
Uniqueness
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is unique due to the presence of the chlorodiazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
192510-78-4 |
|---|---|
Molecular Formula |
C18H28ClN3O3 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
chloro-(2,5-dibutoxy-4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C18H28ClN3O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
InChI Key |
DPUHPTZQAQPTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N=NCl)OCCCC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


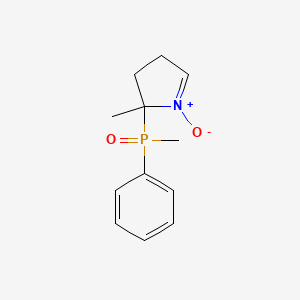
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
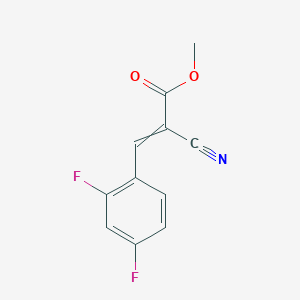
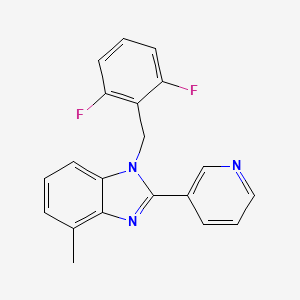
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)



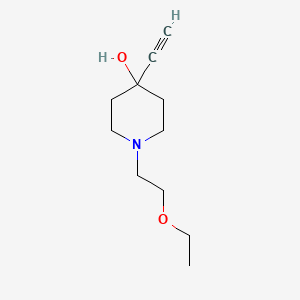

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
